Spinosyn J

説明

Origin and Classification of Spinosyns

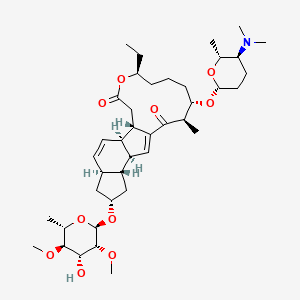

Spinosyns constitute a distinctive class of insecticidal compounds derived from the aerobic fermentation of the soil actinomycete bacterium, Saccharopolyspora spinosa. wikipedia.orglukasiewicz.gov.pl This genus, discovered in 1985 from isolates found in crushed sugarcane, is characterized by aerobic, Gram-positive, nonacid-fast actinomycetes with fragmenting substrate mycelium. wikipedia.orgnewdrugapprovals.org Spinosyns are macrocyclic lactones, defined by a unique tetracyclic ring system appended with two sugar moieties: an amino sugar (D-forosamine) and a neutral sugar (tri-O-methyl-L-rhamnose). wikipedia.orgnewdrugapprovals.orgcotton.org Over 20 natural forms, designated Spinosyn A through Y, have been identified, with variations primarily occurring in the substitution patterns on these two sugars and the tetracyclic ring system. lukasiewicz.gov.plnewdrugapprovals.orgcotton.org

Contextualization of Spinosyn J as a Distinct Congener

Within the diverse spinosyn family, this compound stands as a distinct congener, naturally produced as a metabolite by Saccharopolyspora spinosa. nih.gov Structurally, this compound (C40H63NO10) is closely related to other spinosyns but possesses a key difference: it lacks an O-methyl group in the rhamnose sugar, specifically at the 3'-position, in comparison to Spinosyn A (C41H65NO10). cotton.orgcotton.org This seemingly minor structural variation has a profound impact on its biological activity. Research indicates that the absence of this O-methyl group in the rhamnose ring significantly diminishes the insecticidal activity of this compound, making it considerably less active than Spinosyn A. cotton.orgcotton.org

Historical Perspectives on Spinosyn Discovery and Development

The journey of spinosyn discovery began in 1982 with the initial isolation of Saccharopolyspora spinosa. researchgate.netnih.gov Subsequent studies led to the chemical and structural definition of the first spinosyn, Spinosyn A (also known as A83543A). lukasiewicz.gov.pl The fermentation broth of the wild-type S. spinosa strain was found to produce a mixture of various spinosyns, including Spinosyns A, B, C, D, E, F, G, H, and J. lukasiewicz.gov.pl

The first commercial product derived from this family, spinosad, was launched in the USA in 1997, primarily for pest control in cotton. nih.govncl.edu.tw Spinosad is a mixture predominantly composed of Spinosyn A (approximately 85%) and Spinosyn D (approximately 15%), with these two components responsible for most of its insecticidal activity. newdrugapprovals.orgnih.govfao.org The success of spinosad, recognized for its unique mode of action, high bioactivity, and favorable environmental profile, led to its registration in over 85 countries. ncl.edu.twcolab.wsresearchgate.net

A second generation of spinosyn insecticides emerged with the development of spinetoram, launched around 2007. researchgate.netcolab.wssumitomo-chem.co.jp Spinetoram is a semi-synthetic product derived from chemical modifications of this compound and Spinosyn L, specifically involving 3'-O-ethylation and 5,6-dihydrogenation. researchgate.netnih.govrsc.orgekb.egtrevorwilliams.info Both spinosad and spinetoram have received Presidential Green Chemistry Challenge Awards, highlighting their innovative and environmentally conscious development. researchgate.netnih.govrsc.orgnih.gov

Significance of this compound in Current Research Paradigms

While this compound itself exhibits lower intrinsic insecticidal activity compared to major congeners like Spinosyn A, its significance in current research paradigms is primarily rooted in its role as a crucial precursor for the semi-synthetic insecticide spinetoram. cotton.orgnih.govekb.eg The chemical modification of this compound (and Spinosyn L) into spinetoram results in a compound with improved insecticidal activity, a faster speed of action, enhanced duration of control, and an expanded pest spectrum. rsc.orgekb.egtrevorwilliams.info

Current research involving this compound often focuses on developing efficient semisynthesis routes to produce its derivatives, particularly for the synthesis of spinetoram components like 3'-O-ethyl-5,6-dihydrothis compound. nih.gov These synthetic efforts aim to overcome challenges associated with the naturally low fermentation productivity of this compound and Spinosyn L, thereby providing more cost-effective and scalable production methods for advanced spinosyn analogues. nih.gov The exploration of chemical modifications of spinosyns, including this compound, continues to be a vital area for discovering new insecticidal agents and understanding structure-activity relationships within this important class of natural products. cotton.orgnih.gov

特性

分子式 |

C40H63NO10 |

|---|---|

分子量 |

717.9 g/mol |

IUPAC名 |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-[(2R,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |

InChI |

InChI=1S/C40H63NO10/c1-9-25-11-10-12-33(51-35-16-15-32(41(5)6)22(3)47-35)21(2)36(43)31-19-29-27(30(31)20-34(42)49-25)14-13-24-17-26(18-28(24)29)50-40-39(46-8)37(44)38(45-7)23(4)48-40/h13-14,19,21-30,32-33,35,37-40,44H,9-12,15-18,20H2,1-8H3/t21-,22-,23+,24-,25+,26-,27-,28-,29-,30+,32+,33+,35+,37-,38+,39-,40+/m1/s1 |

InChIキー |

IHGXGNJRCONUAC-WNTSOVQUSA-N |

異性体SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)O)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C |

正規SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)O)OC)C)OC6CCC(C(O6)C)N(C)C |

同義語 |

spinosyn J spinosyn-J |

製品の起源 |

United States |

Chemical and Semi-synthetic Routes to Spinosyn J and Analogues

Strategies for Total Synthesis of Spinosyn Core Structures

The core structure of spinosyns, including Spinosyn J, is a unique tetracyclic nucleus wikipedia.org. While specific total syntheses of this compound are less documented, several total syntheses of the closely related Spinosyn A have been reported, providing insights into the construction of the shared core nih.govbeilstein-journals.org. These syntheses often feature the creation of a 5,6,5,12-fused tetracyclic core structure acs.org.

Key catalytic transformations employed in these total syntheses include:

Chiral amine-catalyzed intramolecular Diels-Alder reactions: These reactions are crucial for constructing the trans 5,6-fused ring system with high diastereoselectivity acs.orgnih.gov.

Gold-catalyzed propargylic acetate rearrangements: These facilitate the transformation of propargylic acetates into key intermediates, such as α-iodoenones acs.orgnih.gov.

Palladium-catalyzed carbonylative Heck macrolactonization: This unprecedented reaction forms the complex 5,12-fused macrolactone in a single step acs.orgnih.gov.

Gold-catalyzed Yu glycosylation: This method is vital for the installation of challenging sugar moieties like β-D-forosamine acs.orgnih.gov.

The unusual structure of the spinosyn aglycone suggests a biosynthetic pathway that may involve the oxidation of the 15-OH group of a polyketide precursor and a subsequent Diels-Alder-type [4+2] cycloaddition reaction bocsci.com. An efficient total synthesis of (-)-Spinosyn A has been achieved in 15 steps in the longest linear sequence, with a total of 23 steps from readily available starting materials nih.gov.

Semi-Synthetic Transformations from Precursors

Semi-synthetic routes offer a more practical approach to obtaining this compound analogues, leveraging the fermentation productivity of natural spinosyns.

A significant semi-synthetic route to 3'-O-ethyl-5,6-dihydrothis compound (a major component of spinetoram) initiates from spinosyn A aglycone nih.govnih.govbeilstein-journals.org. Spinosyn A aglycone is typically obtained through the acid hydrolysis of spinosyn A nih.govnih.govcaymanchem.com.

The process involves a series of steps where the hydroxyl groups at C9 and C17 of the aglycone are sequentially functionalized. Specifically, 3-O-ethyl-2,4-di-O-methylrhamnose and D-forosamine are successively attached to the C9-OH and C17-OH positions, following selective protection and deprotection strategies nih.govnih.gov.

A more recent advancement in this area is a "self-protection strategy" for the semi-synthesis of spinetoram J. In this improved method, 3-O-ethyl-2,4-di-O-methylrhamnose functions not only as the glycosylation donor for the C9-OH but also as a protecting group for the C17-OH. This dual role significantly reduces the number of synthetic steps and associated costs compared to previous methods beilstein-journals.org.

Spinetoram, a mixture where 3'-O-ethyl-5,6-dihydrothis compound (XDE-175-J) is a major component, is derived from the chemical modification of natural this compound and spinosyn L nih.govwho.intbeilstein-journals.orggoogle.com. This modification is crucial due to the low fermentation productivity and high cost associated with directly obtaining this compound and L nih.govbeilstein-journals.orggoogle.com.

The primary chemical modifications involve two key steps:

Etherification: The 3'-hydroxyl group of the rhamnose sugar moiety in this compound undergoes etherification to introduce an ethoxy ligand lukasiewicz.gov.pl. This modification has been shown to significantly enhance the insecticidal activity of the resulting compound lukasiewicz.gov.pl.

Selective Hydrogenation: Following etherification, a selective hydrogenation of the C5-C6 double bond within the macrolide core of the ethoxylated this compound is performed beilstein-journals.orglukasiewicz.gov.pl. This hydrogenation step is vital as it substantially reduces the problem of residues in the soil, contributing to the environmental profile of spinetoram lukasiewicz.gov.pl.

A reported 7-step semi-synthesis of 3'-O-ethyl-5,6-dihydrothis compound from spinosyn A aglycone exemplifies these pathways, culminating in the selective reduction of the 5,6-double bond using 10% Pd/C as a catalyst nih.govnih.gov.

Derivation from Spinosyn A Aglycone

Development of Novel Synthetic Methodologies

The synthesis of spinosyns and their analogues necessitates the development of highly specific and efficient chemical methodologies.

Chemoselective hydrogenation is a critical technique in the modification of spinosyns, particularly for the selective reduction of the 5,6-double bond within the macrolide core nih.govbeilstein-journals.orgbeilstein-journals.org. This selectivity is of great importance for future chemical modifications of spinosyns, allowing for targeted alterations without affecting other sensitive functionalities nih.govbeilstein-journals.org.

In the semi-synthesis of 3'-O-ethyl-5,6-dihydrothis compound, the 5,6-double bond of the macrolide is selectively reduced using 10% palladium on carbon (Pd/C) as a catalyst nih.govnih.gov. This reaction is typically carried out under mild conditions, often with hydrogen gas at pressures ranging between 2 and 100 psi, utilizing a heterogeneous catalyst nih.govnih.govgoogle.com. The selective nature of this hydrogenation ensures that only the desired double bond is reduced, preserving the integrity of other parts of the complex molecule beilstein-journals.org.

Glycosylation, the process of attaching sugar moieties, is a fundamental step in spinosyn synthesis, as the biological activity often depends on the presence and specific linkage of these saccharides nih.govbeilstein-journals.orgnih.govresearchgate.net. The synthesis of the 3-O-ethyl-2,4-di-O-methylrhamnose unit, a key component, presents challenges due to the presence of multiple hydroxyl groups with similar chemical activities, necessitating regioselective protection and alkylation beilstein-journals.org.

Protecting Group Strategies:

For the 1-position of rhamnose, selective allyl protection is favored due to its mild reaction conditions and the absence of irritant gas production beilstein-journals.org.

Selective ethylation of the 3-position hydroxyl group of rhamnose can be achieved using a combination of dibutyltin oxide (Bu2SnO) and ethyl bromide (EtBr) beilstein-journals.org.

Methylation is typically performed at 0 °C in the presence of iodomethane and sodium hydride beilstein-journals.org.

Deprotection of the allyl group can be accomplished using Pd(PPh3)4 as a catalyst in acetic acid under an argon atmosphere beilstein-journals.org.

For the aglycone, the C9-OH and C17-OH groups exhibit similar reactivity, demanding distinct protection strategies beilstein-journals.org.

The C9-OH can be selectively protected by tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of 4-dimethylaminopyridine (4-DMAP) in dry dichloromethane. This selectivity is attributed to the steric hindrance around the C17 position beilstein-journals.orggoogle.com.

The C17-O-protected compound can be prepared using triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) as a protecting reagent in the presence of 2,6-lutidine in dry dichloromethane beilstein-journals.org.

The differing stabilities of the protecting groups allow for their successive removal under varying conditions beilstein-journals.org.

Glycosylation Strategies:

In total synthesis efforts, a gold-catalyzed Yu glycosylation has been successfully employed to install the challenging β-D-forosamine moiety acs.orgnih.gov.

For the synthesis of novel spinosyn analogues, the selective introduction of the 2-deoxyamino sugar, D-forosamine, is critical for bioactivity. Reactions involving different alcohol acceptors and D-forosamine donors in the presence of iodine and Et3SiH have yielded corresponding glycosides with high yields and specific α/β selectivity researchgate.net.

A mild and efficient method for β-selective glycosylation of D-forosamine has been established for the synthesis of complex spinosyn analogues researchgate.net.

The "self-protection strategy" mentioned earlier also highlights an innovative glycosylation approach, where 3-O-ethyl-2,4-di-O-methylrhamnose serves as both the glycosylation donor for C9-OH and a protecting group for C17-OH beilstein-journals.org.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem CIDs.

| Compound Name | PubChem CID |

| This compound | 23724547 nih.govuni.lu |

| Spinosyn A Aglycone | 10787308 caymanchem.comnih.gov |

| Spinetoram J (3'-O-ethyl-5,6-dihydrothis compound) | 24795086 nih.govuni.lu |

| Spinosyn A | 443059 wikipedia.orgnih.gov |

| Rhamnose | 5460067 |

| D-Forosamine | Not available (obtained via hydrolysis of Spinosyn A) nih.govnih.gov |

| 3-O-ethyl-2,4-di-O-methylrhamnose | Not available (synthesized from Rhamnose) nih.govnih.gov |

Data Tables

Table 1: Key Steps and Catalysts in Spinetoram J Semisynthesis from Spinosyn A Aglycone

| Step Description | Reagents/Catalysts | Yield (if available) | Reference |

| Derivation of Aglycone | Hydrolysis of Spinosyn A | - | nih.govnih.gov |

| C9-OH Protection | TBDMSCl, 4-DMAP, dry CH2Cl2 | - | beilstein-journals.orggoogle.com |

| C17-OH Protection | TIPSOTf, 2,6-lutidine, dry CH2Cl2 | - | beilstein-journals.org |

| Glycosylation at C9 and C17 | 3-O-ethyl-2,4-di-O-methylrhamnose, D-forosamine | High yields in each step | nih.govnih.gov |

| Selective Deprotection | Varying conditions based on protecting groups | - | beilstein-journals.org |

| 5,6-Double Bond Hydrogenation | 10% Pd/C, H2 gas (2-100 psi) | - | nih.govnih.govgoogle.com |

Table 2: Protecting Group Strategies for Rhamnose and Aglycone Hydroxyls

| Hydroxyl Position | Protecting Group | Reagents/Conditions for Protection | Reagents/Conditions for Deprotection | Reference |

| Rhamnose 1-position | Allyl | Selective allyl protection | Pd(PPh3)4, HOAc, Argon gas | beilstein-journals.org |

| Rhamnose 3-position | Ethyl | Bu2SnO, EtBr | - | beilstein-journals.org |

| Rhamnose Methylation | Methyl | Iodomethane, NaH (0 °C) | - | beilstein-journals.org |

| Aglycone C9-OH | TBDMS | TBDMSCl, 4-DMAP, dry CH2Cl2 | - | beilstein-journals.orggoogle.com |

| Aglycone C17-OH | TIPS | TIPSOTf, 2,6-lutidine, dry CH2Cl2 | - | beilstein-journals.org |

Molecular Mode of Action of Spinosyn J

Comparative Analysis of Spinosyn J Receptor Binding and Activation Kinetics

This compound is a component of spinetoram, a semi-synthetic insecticide that also includes Spinosyn L uni.lu. Spinetoram exhibits a neurotoxic mode of action on insects similar to that of spinosad, which is composed of Spinosyn A and Spinosyn D uni.lu. While the general mechanism of action for the spinosyn class, including nAChR allosteric activation and GABA receptor modulation, is well-established, specific detailed research findings directly comparing the precise receptor binding affinities and activation kinetics of this compound with other individual spinosyns (such as Spinosyn A or D) are not extensively documented in comparative data tables. General observations for the spinosyn class indicate that they cause neuronal excitation and paralysis in insects uni.lu. Spinosyn A, for instance, has been noted to weakly antagonize nAChD receptors at micromolar concentrations uni.lu. Further specific kinetic studies for this compound would provide more granular insights into its unique pharmacological profile within the spinosyn family.

Structure-activity Relationship Sar Studies of Spinosyn J and Derivatives

Influence of Macrolactone Ring Modifications on Biological Activity

The core structure of spinosyns features a 12-membered macrocyclic lactone ring integrated into a unique tetracyclic system cotton.orgcotton.org. Modifications to this tetracyclic nucleus are known to profoundly influence pesticidal activity, with alterations often leading to a significant diminution of efficacy nih.gov. The α,β-unsaturated ketene moiety within the macrolactone is considered essential for the biological activity of spinosyn A, and by extension, other spinosyns like Spinosyn J nih.gov.

Research into the macrolactone ring has explored various chemical changes, including hydrogenation, epoxidation, halogenation, and the addition or elimination of alkyl and nitrogen-containing groups lukasiewicz.gov.pl. For instance, a reduction in the size or presence of alkyl groups at positions C16 or C21 on the tetracycle typically reduces insecticidal activity cotton.orgcotton.orgresearchgate.net. Conversely, the addition of a methyl group at C6 generally has little effect or may slightly improve activity cotton.orgresearchgate.net.

A notable example of macrolactone modification for enhanced activity is seen in spinetoram, a semi-synthetic derivative. Spinetoram is derived from spinosyns J and L through chemical modifications that include the hydrogenation of the C5-C6 double bond lukasiewicz.gov.plnih.govepa.gov. This specific modification in the macrolactone, along with a sugar moiety alteration, contributes to spinetoram's significantly increased insecticidal activity and reduced environmental persistence, as it substantially lowers soil residues lukasiewicz.gov.plnih.gov.

Impact of Sugar Moiety Substitutions on Activity

Role of Rhamnose Methylation Patterns (e.g., 3'-O-methyl group loss in this compound)

The methylation pattern of the rhamnose sugar is a key determinant of spinosyn potency. Spinosyn A, a highly active spinosyn, possesses a tri-O-methyl-L-rhamnose lukasiewicz.gov.plcotton.org. In contrast, this compound lacks a 3'-O-methyl group on its rhamnose ring cotton.orgcotton.org. This specific O-demethylation at the 3'-position of the rhamnose sugar in this compound leads to a substantial decrease in biological activity, showing a greater than 200-fold reduction compared to spinosyn A against tobacco budworm larvae cotton.orgcotton.org. Similarly, spinosyn H, which is missing a 2'-O-methyl group, exhibits a 10-fold reduction in activity compared to spinosyn A cotton.org. Generally, the loss of a methyl group from any of the 2', 3', or 4' positions of the tri-O-methylrhamnose results in at least a 10-fold reduction in biological activity cotton.orgresearchgate.net.

The significance of rhamnose methylation is further underscored by the development of spinetoram. This second-generation spinosyn incorporates an O-ethyl modification at the 3'-position of the rhamnose in its constituent compounds, 3'-O-ethyl-5,6-dihydro this compound and 3'-O-ethyl spinosyn L nih.govepa.gov. This modification, alongside the macrolactone alteration, contributes to spinetoram's superior insecticidal activity, extended duration of control, and broader pest spectrum compared to spinosad (a mixture of spinosyn A and D) lukasiewicz.gov.plnih.govepa.gov.

The table below illustrates the impact of rhamnose methylation on the insecticidal activity of various spinosyns against Heliothis virescens larvae, expressed as LC50 values.

| Compound | Rhamnose Methylation Pattern | LC50 (ppm) against Heliothis virescens larvae cotton.orgcotton.org | Relative Activity (vs. Spinosyn A) |

| Spinosyn A | 2',3',4'-tri-O-methylated | 0.3 | 1x |

| Spinosyn H | Lacks 2'-O-methyl | ≥ 3.0 | ≥ 10-fold reduction |

| This compound | Lacks 3'-O-methyl | > 60 | > 200-fold reduction |

| Spinosyn K | Lacks 4'-O-methyl | 1.4 - 3.5 | Moderately active |

Significance of Forosamine Structure

The D-forosamine amino sugar moiety is a critical component of the spinosyn structure asm.orgasm.orgresearchgate.netnih.govnih.govvulcanchem.com. Despite its essentiality for activity, studies indicate that changes in the substitution pattern on the forosamine nitrogen generally have little effect on the biological activity of spinosyns cotton.orgcotton.org. For instance, spinosyns B and C, which involve modifications to the forosamine nitrogen, show only a slight reduction in lepidopteran activity compared to spinosyn A researchgate.net.

Researchers have explored the replacement of the D-forosamine group with various sugar and non-sugar substituents beilstein-journals.org. While most such analogues were found to be less potent than the parent spinosyns, some demonstrated promising insecticidal potential. For example, certain D-forosamine replacement analogues of spinetoram J, although not as potent as spinetoram itself, exhibited activity approximately equivalent to spinosad beilstein-journals.org. Furthermore, substitution at the nitrogen atom of the 17-amino sugar group in spinosyn A was found to retain biological activity nih.gov. This suggests that while the presence of the forosamine moiety is crucial, its specific nitrogen methylation state might be less critical for potency compared to the rhamnose methylation.

Correlation of Molecular Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the molecular properties that govern the biological activity of spinosyns, including this compound and its derivatives cotton.orgcolab.wsresearchgate.net. These studies aim to establish mathematical relationships between chemical structure and biological activity.

Key molecular descriptors found to correlate significantly with the insecticidal activity of spinosyns include CLogP (calculated logarithm of the octanol-water partition coefficient), Mopac dipole moment, and HOMO (highest occupied molecular orbital) cotton.orgcolab.wsresearchgate.netacs.org. Research indicates that enhanced biological activity is generally associated with more lipophilic spinosyns, reflected by larger CLogP values cotton.orgcolab.wsresearchgate.net. Conversely, the most active spinosyns tend to have relatively smaller values for their whole molecule Mopac dipole moment cotton.orgcolab.wsresearchgate.net. A strong correlation (r² = 0.898) has also been observed between CLogP and molecular weight cotton.org. These findings provide valuable insights into the physicochemical properties that contribute to the efficacy of these compounds.

Rational Design Principles for Enhanced Activity

The insights gained from SAR and QSAR studies have guided the rational design of spinosyn derivatives with improved insecticidal properties. A primary principle for enhancing activity involves increasing the molecule's lipophilicity (higher CLogP) while simultaneously minimizing its Mopac dipole moment cotton.org.

Artificial neural network (ANN)-based QSAR models have been particularly effective in predicting and guiding the synthesis of new spinosoids (semi-synthetic analogues) epa.govcolab.ws. These models suggested that modifications to the 2',3',4'-tri-O-methylrhamnosyl moiety could lead to improved activity epa.govcolab.ws. A notable success stemming from this approach is the development of spinetoram. Spinetoram, a mixture of 3'-O-ethyl-5,6-dihydro this compound and 3'-O-ethyl spinosyn L, was designed based on these principles and has demonstrated superior insecticidal activity, extended residual control, and an expanded pest spectrum compared to the naturally occurring spinosad lukasiewicz.gov.plnih.govepa.gov. For instance, the 2',3',4'-tri-O-ethyl analog was predicted to be more active than spinosyn A and was indeed found to be so upon synthesis and testing colab.ws.

Beyond chemical semi-synthesis, genetic engineering and metabolic engineering approaches are also being employed for the rational design of novel spinosyn analogues. These methods allow for targeted modifications of the biosynthetic pathways to produce intermediates with desired functionalities or entirely new structures, such as 21-cyclobutyl-spinosyn A and D, which have shown improved insecticidal activities against certain pests nih.govacs.org. These strategies underscore a multi-faceted approach to developing more potent and effective spinosyn-based insecticides.

Insecticide Resistance Mechanisms and Management for Spinosyns Including Spinosyn J Relevance

Strategies for Resistance Management in Agricultural Systems

Monitoring and Detection of Resistant Strains

Effective monitoring and detection of insecticide-resistant strains are crucial for implementing successful resistance management strategies for spinosyns, including Spinosyn J. The early identification of resistance in insect populations, before it significantly impacts insecticide efficacy, is paramount nih.gov. Both traditional bioassays and advanced molecular diagnostic techniques play vital roles in this process.

Bioassay-Based Monitoring

Bioassays remain a fundamental tool for routine monitoring of insecticide resistance nih.gov. These methods involve exposing insect populations to varying concentrations of an insecticide, such as spinosad (a mixture of spinosyn A and spinosyn D), and observing the mortality rates. The susceptibility of field-collected populations is compared to that of known susceptible laboratory strains to determine resistance ratios (RR) or median lethal concentrations (LC50/LD50) nih.govcabidigitallibrary.org.

Leaf-dip bioassays are commonly employed, where leaves treated with different insecticide concentrations are used to expose target insect larvae cabidigitallibrary.orgmdpi.com. For instance, this method has been used to assess spinosad toxicity against Tuta absoluta larvae, revealing increasing LC50 values across generations under selection pressure mdpi.com.

Topical application and feeding methods are also utilized, particularly for adult insects like the melon fly (Bactrocera cucurbitae), to establish baseline tolerance levels and detect increased resistance in field populations nih.gov.

Synergist bioassays can be conducted to investigate the involvement of detoxification enzymes (e.g., cytochrome P450 monooxygenases, esterases, glutathione S-transferases) in resistance mechanisms. By co-applying synergists with the insecticide, a restoration of susceptibility suggests that these enzymes play a role in detoxification plos.orgnih.govmdpi.com.

Molecular Diagnostic Techniques

Molecular diagnostics offer greater precision and sensitivity for detecting resistance alleles, often before significant phenotypic resistance is observed in the field nih.govmdpi.com. These methods identify specific genetic mutations associated with spinosyn resistance.

Target-site resistance is a primary mechanism for spinosyns, often involving mutations in the α6 subunit of the nicotinic acetylcholine receptor (nAChR), which is the primary target site for spinosoids nih.govnih.govresearchgate.netcsic.es. For example, the G275E mutation in the nAChR α6 gene (Foα6) has been strongly associated with spinetoram resistance in the western flower thrips (Frankliniella occidentalis) nih.govmdpi.com.

Techniques like Kompetitive Allele-Specific PCR (KASP) and Droplet Digital PCR (ddPCR) are rapid and efficient molecular diagnostic methods used to genotype specific resistance mutations nih.govmdpi.com. These assays can detect mutant allelic frequencies as low as 0.1%-0.2% nih.gov.

Transcriptome analysis can reveal overexpression of metabolic genes (e.g., P450s, esterases, GSTs) or cuticular genes linked to resistance, providing insights into underlying molecular mechanisms mdpi.combiorxiv.orgnih.gov.

Relevance to this compound

This compound is a component of spinetoram, a synthetically modified spinosyn that also includes spinosyn L researchgate.net. Given that this compound shares the same neurotoxic mode of action as other spinosyns, primarily acting on nicotinic acetylcholine receptors, the monitoring and detection methods developed for spinosad and spinetoram resistance are directly applicable to understanding and managing potential resistance to this compound researchgate.netplantaanalytica.com. The identification of specific mutations in nAChR subunits, such as the G275E mutation, is relevant for monitoring resistance to this compound as part of the broader spinosyn class nih.govmdpi.com.

Detailed Research Findings and Data Tables

Research has shown varying levels of spinosyn resistance across different insect species and geographical locations. For instance, in Tuta absoluta, laboratory selection with spinosad resulted in a moderate resistance level (14.40-fold) after eight generations, with LC50 values increasing significantly over time mdpi.com.

Table 1: Examples of Spinosyn Resistance Levels in Insect Pests

| Insect Species | Spinosyn Compound | Resistance Level (Fold) | Mechanism/Associated Factors | Source |

| Tuta absoluta | Spinosad | 14.40 (after 8 gens) | Laboratory selection, increased LC50 values | mdpi.com |

| Drosophila suzukii | Spinosad | 11.6-22.4 (LC50 ratio) | Emerging resistance in field populations, molecular mechanisms under investigation | biorxiv.orgnih.govnih.gov |

| Frankliniella occidentalis | Spinetoram | High (LC50 values exceeding typical field rates) | G275E mutation in nAChR α6 gene | mdpi.comufl.edu |

| Musca domestica | Spinosad | Up to 155 (after selection) | Autosomal, incomplete dominant, polygenic, unstable resistance | nih.gov |

| Ceratitis capitata | Spinosad | Allelic frequency 0.0023–0.0046 | Truncated nAChRα6 transcripts | nih.govcsic.esnih.gov |

Table 2: Molecular Markers for Spinosyn Resistance Monitoring

| Insect Species | Gene/Mutation | Associated Spinosyn | Detection Method | Relevance | Source |

| Frankliniella occidentalis | G275E mutation (nicotinic acetylcholine receptor α6 gene, nAChR α6) | Spinosyns (Spinetoram) | KASP, ddPCR | Target-site insensitivity | nih.govmdpi.com |

| Ceratitis capitata | Truncated nAChRα6 transcripts (e.g., Q68, K352) | Spinosad | F1 screen assay, molecular characterization, immunodetection | Target-site insensitivity | nih.govcsic.esnih.gov |

| Drosophila suzukii | Overexpression of metabolic/cuticular genes | Spinosad | Transcriptome analysis | Metabolic detoxification, cuticular changes | biorxiv.orgnih.gov |

These tables are intended to be interactive, allowing for sorting and filtering of data in a digital format.

Environmental Fate and Degradation of Spinosyns Including Spinosyn J

Abiotic Degradation Pathways

Abiotic processes, particularly photolysis, play a crucial role in the environmental breakdown of spinosyns.

Photolysis is identified as the primary route of dissipation for spinosyns in aquatic systems exposed to sunlight and on plant surfaces wikipedia.orgwikidoc.orgwikipedia.orgnih.govnih.gov. For spinetoram, which contains Spinosyn J (referred to as XDE-175-J), aqueous photodegradation is rapid, with observed half-lives of less than one day wikipedia.org. Similarly, spinosad (a mixture of spinosyn A and D) exhibits rapid aqueous photolysis, with half-lives typically ranging from less than 1 day up to 2 days in summer sunlight wikipedia.orgwikidoc.orgwikipedia.orgnih.govnih.govnih.govuni.lu. On foliar surfaces, spinosad dissipates rapidly, with photolysis being the predominant mechanism, showing half-lives between 1.6 and 16 days wikipedia.orgflybase.org.

The photodegradation process of spinosyns primarily involves the loss of the forosamine sugar and reduction of the 13,14-bond on the macrolide ring under aqueous photolytic conditions wikidoc.orgwikipedia.orgnih.govnih.gov.

Table 1: Photolysis Half-lives of Spinosyns

| Compound/Mixture | Environment | Half-life (Days) | Reference |

| This compound (as XDE-175-J) | Aqueous (photodegradation) | <1 | wikipedia.org |

| Spinosad (Spinosyn A & D) | Aqueous (natural sunlight) | <1 to 2 | wikipedia.orgwikidoc.orgwikipedia.orgnih.govnih.govnih.govuni.lu |

| Spinosad (Spinosyn A & D) | Foliar surfaces | 1.6 to 16 | wikipedia.orgflybase.org |

| Spinosad (Spinosyn A & D) | Soil (photolysis) | 9 to 10 | flybase.org |

Spinosyns, including this compound (as XDE-175-J), demonstrate considerable hydrolytic stability across environmental pH ranges wikipedia.orgwikidoc.orgnih.govflybase.orgnih.govnih.gov. This compound is stable to hydrolysis at environmental pH levels between 5 and 9 wikipedia.org. For spinosad, hydrolysis is generally considered a relatively unimportant degradation route compared to other pathways wikipedia.orgwikidoc.orgwikipedia.orgnih.govnih.gov. It is relatively stable in water at pH 5-7 and shows slow hydrolysis under basic conditions (pH 9), with half-lives of at least 200 days wikidoc.orgnih.govflybase.orgnih.gov.

Photolysis in Aqueous Systems and on Foliar Surfaces

Biotic Degradation Processes

Biotic transformations, primarily microbial degradation, also contribute significantly to the environmental dissipation of spinosyns, especially in the absence of light wikidoc.orgwikipedia.orgnih.gov.

Spinosyns are readily metabolized by microorganisms in both soil and aquatic environments uni.luwikipedia.orgnih.govnih.govflybase.org. In soil, spinosad is quickly metabolized under aerobic conditions, with laboratory studies indicating an initial half-life of approximately 2 weeks in the dark wikipedia.orgnih.govflybase.org. Under anaerobic conditions, the degradation rate is slower wikipedia.org. For this compound (as XDE-175-J), biodegradation under aerobic conditions is important, with half-lives ranging from a few days to a few weeks, while it remains stable under anaerobic conditions wikipedia.org. In aquatic systems, biotic transformations contribute to dissipation, becoming of primary importance when light is absent wikidoc.orgwikipedia.orgnih.gov.

Table 2: Microbial Degradation Half-lives of Spinosyns

| Compound/Mixture | Environment (Conditions) | Half-life (Days/Weeks) | Reference |

| This compound (as XDE-175-J) | Aerobic (soil) | Few days to few weeks | wikipedia.org |

| This compound (as XDE-175-J) | Anaerobic | Stable | wikipedia.org |

| Spinosad (Spinosyn A & D) | Aerobic soil (in dark) | ~2 weeks | nih.govflybase.org |

| Spinosad (Spinosyn A & D) | Anaerobic soil | Slower degradation | wikipedia.org |

The degradation of spinosyns proceeds through various pathways, leading to the formation of different metabolites. For spinosad, photodegradation and metabolism on plant surfaces can lead to nonpolar photoproducts through N-demethylation of the forosamine sugar or O-demethylation of the rhamnose sugar wikipedia.org. Further photodegradation results in polar and non-extractable metabolites wikipedia.org.

In aquatic systems, biotic degradation of spinosad leads to several compounds wikidoc.orgwikipedia.orgnih.govnih.gov. Under anaerobic conditions, degradation primarily involves changes and substitutions in the rhamnose ring, eventually leading to its complete loss wikidoc.orgwikipedia.orgnih.govnih.gov. Aerobic degradation is more extensive, resulting in smaller compounds with the loss of both the forosamine and rhamnose sugars to diketone spinosyn aglycon degradates wikidoc.orgwikipedia.orgnih.govnih.gov. For spinetoram (containing this compound and L), rapid metabolism yields 2-4 more polar metabolites, including N-dimethyl-XDE-175-J and N-dimethyl-XDE-175-L wikipedia.org.

Microbial Degradation in Soil and Aquatic Environments

Environmental Dissipation Studies

Table 3: Environmental Dissipation Characteristics

| Compound/Mixture | Environmental Compartment | Dissipation Characteristic | Reference |

| Spinosad | Overall Field | 0.3 to 0.5 days (half-life) | nih.gov |

| Spinetoram (XDE-175-J + XDE-175-L) | Water (aquatic field) | 18.1 to 20.4 hours (half-life) | wikipedia.org |

| Spinosad | Soil | Strong adsorption, low mobility | wikipedia.orgwikidoc.orgnih.govflybase.orgnih.gov |

| Spinosad | Volatilization | Not a significant transport mechanism | wikipedia.orgwikipedia.orgnih.gov |

Half-Life Determination in Various Media

The degradation rates of spinosyns, including this compound, vary significantly depending on the environmental medium and conditions such as light exposure, pH, and microbial activity. Photolysis and microbial degradation are the primary routes of dissipation for spinosad in the environment umn.edu.

Photolysis: Spinosyns undergo rapid photodegradation, especially in the presence of sunlight.

Aqueous Photolysis: In water exposed to summer sunlight, spinosyn A and D exhibit rapid degradation with reported half-lives typically ranging from less than 1 day to 2 days orst.eduepa.govumn.edunih.govresearchgate.netresearchgate.netfao.orgmassnrc.org. More specifically, studies in Hawaii demonstrated half-lives of 1.1 hours for spinosyn A and 1.0 hours for spinosyn D in stream water, and 2.2 hours for spinosyn A and 2.0 hours for spinosyn D in distilled-deionized water researchgate.netnih.gov.

Soil Photolysis: On soil surfaces, the photodegradation is generally slower than in water. Reported half-lives for spinosad degraded by soil photolysis are approximately 9-10 days umn.edu. For individual components, spinosyn A has a reported soil photolysis half-life of 8.68 days, and spinosyn D, 9.44 days epa.gov. Other studies indicate longer half-lives on Commerce silt loam soil exposed to sunlight, with 82 days for spinosyn A and 44 days for spinosyn D epa.govmassnrc.org.

Microbial Degradation (Soil Metabolism): Microbial activity plays a significant role in the degradation of spinosyns in soil.

Aerobic Soil Metabolism: Under aerobic conditions, spinosad (spinosyn A and D) degrades with half-lives ranging from 9 to 17 days orst.eduumn.eduepa.govregulations.gov. Specific half-lives reported for spinosyn A are between 9.4 and 17.3 days, and for spinosyn D, 14.5 days epa.govmassnrc.org. Some studies have observed even faster dissipation in soil, with DT50 (dissipation half-life) values ranging from 1.11 to 2.21 days, depending on the insecticide dosage jeeng.net. The degradation in soil is largely attributed to microbial action epa.gov.

Anaerobic Aquatic Metabolism: In anaerobic aquatic environments, spinosyns exhibit slower degradation. Half-lives of 161 days for spinosyn A and 250 days for spinosyn D have been reported under these conditions orst.eduepa.govepa.govepa.gov.

Hydrolysis: Hydrolysis is generally considered a minor route of degradation for spinosyns under typical environmental pH conditions.

Spinosyns A and D are stable to hydrolysis at pH 5 and 7 orst.edufao.orgepa.govresearchgate.netmassnrc.org.

At pH 9, hydrolysis occurs very slowly, with estimated half-lives ranging from 100 to 300 days fao.org, or specifically 200 days for spinosyn A and 259 days for spinosyn D orst.eduepa.govresearchgate.netmassnrc.org.

The following table summarizes the half-life data for spinosyns in various environmental media:

| Medium / Condition | Compound(s) | Half-Life (Days) | Primary Degradation Route | Source(s) |

| Aqueous Photolysis (Sunlight) | Spinosad (A & D) | <1 to 2 | Photolysis | orst.eduumn.edunih.govresearchgate.netfao.org |

| Stream Water Photolysis | Spinosyn A | 0.046 (1.1 hours) | Photolysis | researchgate.netnih.gov |

| Stream Water Photolysis | Spinosyn D | 0.042 (1.0 hours) | Photolysis | researchgate.netnih.gov |

| Distilled Water Photolysis | Spinosyn A | 0.092 (2.2 hours) | Photolysis | researchgate.netnih.gov |

| Distilled Water Photolysis | Spinosyn D | 0.083 (2.0 hours) | Photolysis | researchgate.netnih.gov |

| Soil Photolysis | Spinosad | 9-10 | Photolysis | umn.edu |

| Soil Photolysis | Spinosyn A | 8.68 | Photolysis | epa.gov |

| Soil Photolysis | Spinosyn D | 9.44 | Photolysis | epa.gov |

| Soil Photolysis (Silt Loam) | Spinosyn A | 82 | Photolysis | epa.govmassnrc.org |

| Soil Photolysis (Silt Loam) | Spinosyn D | 44 | Photolysis | epa.govmassnrc.org |

| Aerobic Soil Metabolism | Spinosad | 9-17 | Microbial Degradation | orst.eduumn.eduepa.govregulations.gov |

| Aerobic Soil Metabolism | Spinosyn A | 9.4-17.3 | Microbial Degradation | epa.govmassnrc.org |

| Aerobic Soil Metabolism | Spinosyn D | 14.5 | Microbial Degradation | epa.govmassnrc.org |

| Anaerobic Aquatic Metabolism | Spinosyn A | 161 | Biotic Transformations | orst.eduepa.govepa.govepa.gov |

| Anaerobic Aquatic Metabolism | Spinosyn D | 250 | Biotic Transformations | orst.eduepa.govepa.govepa.gov |

| Hydrolysis (pH 5 & 7) | Spinosyn A & D | Stable | N/A | orst.edufao.orgepa.govresearchgate.netmassnrc.org |

| Hydrolysis (pH 9) | Spinosyn A | 200 | Hydrolysis | orst.eduepa.govresearchgate.netmassnrc.org |

| Hydrolysis (pH 9) | Spinosyn D | 259 | Hydrolysis | orst.eduepa.govresearchgate.netmassnrc.org |

Sorption and Leaching Potential

Spinosyns demonstrate a low potential for leaching due to their strong adsorption to soil and sediment particles, coupled with their relatively rapid degradation in the environment epa.govumn.eduresearchgate.netepa.govresearchgate.netflvc.org.

Sorption: Spinosad and its components exhibit a high affinity for organic matter and rapidly partition from water to soil and sediment nih.govepa.govregulations.gov.

Octanol/Water Partition Coefficient (log Pow): Spinosyn A has a log Pow of 3.9 at pH 7, and spinosyn D has a log Pow of 4.4 at pH 7, indicating their relatively nonpolar nature and tendency to partition into organic phases fao.orgfao.orgumn.eduepa.govepa.gov. These values increase with increasing pH fao.orgfao.orgumn.eduepa.gov.

Freundlich Adsorption Coefficient (Kads): For spinosyn A, Kads values range from 5.4 in Cecil loamy sand soil to 323 in Commerce silt loam soil, indicating variability based on soil type epa.govepa.gov. Spinosyn B, a major metabolite of spinosyn A, also shows strong adsorption with Kads values from 4.3 to 179 epa.govepa.gov.

Organic Carbon Partition Coefficient (Koc): Spinosad has a reported Koc of 1050 L/kg ekb.egresearchgate.net. This high Koc value further supports its strong adsorption to soil organic carbon. Studies have shown that clay and humic acid constituents are responsible for spinosad adsorption in soils ekb.egresearchgate.net. Adsorption of spinosad is not always completely reversible, with a hysteresis coefficient of 0.68 for Abis soil, suggesting that some adsorbed spinosad may be retained against release to the aqueous phase ekb.egresearchgate.net.

Leaching Potential: The strong sorption characteristics and relatively short environmental half-lives contribute to the low leaching potential of spinosyns.

Spinosyns A and D are considered immobile in soil and are not expected to leach into groundwater epa.govepa.gov. Field dissipation studies with spinosyn A on bare ground plots showed no detectable leaching below 18 to 24 inches epa.gov.

The Groundwater Ubiquity Score (GUS) index is used to assess leaching potential. For spinosad, the GUS index ranges from 0.93 to 1.20 under aerobic conditions, classifying it as having very low to low leaching potential ekb.eg. Under anaerobic conditions, the GUS index ranges from 2.16 to 2.35, indicating a moderate leaching potential ekb.eg.

Specifically for this compound (as a component of spinetoram, XDE-175-J), a calculated GUS leaching potential index of 0.27 indicates very low leachability herts.ac.ukepa.gov.

The following table presents key sorption and leaching parameters for spinosyns:

| Parameter | Compound(s) | Value | Interpretation / Condition | Source(s) |

| Log Pow (Octanol/Water) pH 7 | Spinosyn A | 3.9 | Moderate to High Lipophilicity | fao.orgfao.orgumn.eduepa.govepa.gov |

| Log Pow (Octanol/Water) pH 7 | Spinosyn D | 4.4-4.5 | Moderate to High Lipophilicity | fao.orgfao.orgumn.eduepa.govepa.gov |

| Water Solubility (pH 5) | Spinosyn A | 290 mg/L | Low to Moderate Solubility | fao.org |

| Water Solubility (pH 5) | Spinosyn D | 29 mg/L | Low Solubility | fao.org |

| Freundlich Kads (Spinosyn A) | Spinosyn A | 5.4 (loamy sand) to 323 (silt loam) | Strong adsorption to soil | epa.govepa.gov |

| Freundlich Kads (Spinosyn B) | Spinosyn B | 4.3 (loamy sand) to 179 (silt loam) | Strong adsorption to soil | epa.govepa.gov |

| Koc | Spinosad | 1050 L/kg | High affinity for organic carbon | ekb.egresearchgate.net |

| GUS Index (Aerobic Soil) | Spinosad | 0.93-1.20 | Very low to low leaching potential | ekb.eg |

| GUS Index (Anaerobic Soil) | Spinosad | 2.16-2.35 | Moderate leaching potential | ekb.eg |

| GUS Index | This compound | 0.27 | Low leachability | herts.ac.ukepa.gov |

Advanced Analytical Methodologies for Spinosyn J Quantification and Detection

Chromatographic Techniques

Chromatographic techniques are widely employed for the separation, identification, and quantification of spinosyns due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a well-established method for the determination of spinosyns in various matrices who.intfao.orgx-mol.comacs.org. This technique typically involves reversed-phase HPLC columns, such as C18, for effective separation of spinosyn compounds acs.orgrsc.org. UV detection is commonly performed at wavelengths such as 250 nm or 280 nm, where spinosyns exhibit characteristic absorbance who.intacs.orgrsc.orgepa.gov.

While many studies specifically detail the use of HPLC-UV for major spinosad components like Spinosyn A and Spinosyn D, the general principles and methodologies are applicable to other spinosyns, including Spinosyn J fao.orgx-mol.comepa.gov. For instance, methods have been developed to simultaneously determine spinosyns A, D, B, and N-demethyl spinosyn D using reversed-phase HPLC with UV detection at 250 nm acs.orgepa.gov. The limit of quantitation (LOQ) for these methods in soil and sediment can be as low as 0.01 µg/g, and for water, 0.001 µg/mL acs.org.

A typical HPLC-UV setup for spinosyn analysis might involve a reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 μm particle size) with an elution gradient of water and acetonitrile, a flow rate of 1.0 mL/min, and a column temperature of 25 °C rsc.org.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique, particularly valuable for trace analysis and confirmation of spinosyn compounds, including this compound researchgate.netica.gov.coregulations.gov. LC-MS/MS offers enhanced specificity by providing both chromatographic separation and mass spectral identification, which is crucial for complex matrices and low-concentration analytes.

For instance, spinetoram, a mixture that includes chemically modified this compound and Spinosyn L, is routinely analyzed using LC-MS/MS researchgate.netica.gov.co. Analytical methods for spinetoram in matrices like cotton, soybean, and avocado have been established and validated using LC-MS/MS researchgate.netica.gov.co. These methods often utilize UPLC systems with C18 columns (e.g., 1.7 µm, 2.1 × 100 mm) maintained at controlled temperatures (e.g., 25 °C) ica.gov.co. Mobile phases typically consist of solvent mixtures, such as acetonitrile/methanol with ammonium acetate, employed in gradient elution programs to achieve optimal separation researchgate.netica.gov.co.

The LOQ for LC-MS/MS methods for spinetoram components (which include this compound derivatives) can be as low as 0.010 ppm for individual analytes regulations.gov. LC-MS/MS is particularly effective in overcoming matrix effects through the use of matrix-matched calibration curves and deuterated standards ica.gov.co.

Table 1: Representative Chromatographic Parameters for Spinosyn Analysis

| Technique | Column Type | Detection Wavelength/Method | Typical LOQ | Mobile Phase Components | Reference |

| HPLC-UV | C18 | UV at 250 nm or 280 nm | 0.01 µg/g (soil/sediment), 0.001 µg/mL (water) | Acetonitrile, Water | acs.orgrsc.orgepa.gov |

| LC-MS/MS | C18 | Mass Spectrometry (MS/MS) | 0.010 ppm (individual analytes) | Acetonitrile, Methanol, Ammonium Acetate, Water | researchgate.netica.gov.coregulations.gov |

High-Performance Liquid Chromatography (HPLC) with UV Detection

Sample Preparation and Extraction Protocols

Effective sample preparation and extraction are critical steps to isolate this compound from diverse matrices, remove interfering compounds, and concentrate the analyte before chromatographic analysis.

Extraction protocols for spinosyns are optimized based on the matrix type to ensure efficient recovery and clean extracts. For environmental matrices such as soil, sediment, and water, analytes are typically extracted using appropriate organic solvents acs.org. Subsequent purification steps often involve liquid-liquid partitioning and silica solid phase extraction (SPE) acs.orgepa.gov.

For food matrices like milk and various tissues (e.g., beef lean, liver, kidney, fat), different solvents are employed; for instance, acetonitrile for milk and cream, 80% acetonitrile/20% water for lean tissues, and 60% hexane/40% dichloromethane for fat epa.gov. After extraction, aliquots are purified through liquid-liquid partitioning, followed by silica and cyclohexyl SPE epa.gov. These methods are designed to determine spinosyns A, D, B, and N-demethyl spinosyn D simultaneously epa.gov.

While specific details on QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods directly applied to this compound are not extensively detailed in the provided search results, QuEChERS-based methods are widely recognized in multi-residue pesticide analysis for their efficiency across diverse matrices researchgate.net. Modifications to QuEChERS methods have been applied for multi-pesticide residues in various agricultural products, including soybeans, indicating their potential applicability and adaptability for spinosyn analysis researchgate.net. These methods typically involve sample grinding, extraction with solvents like acetonitrile, partitioning, and clean-up steps researchgate.net.

Optimization for Diverse Matrices

Identification and Confirmation Techniques

Identification and confirmation of this compound are primarily achieved through the combination of its chromatographic retention time and specific detection signals. For HPLC-UV, identification relies on matching retention times with reference standards rsc.org. However, for definitive confirmation, especially in trace analysis or complex matrices, LC-MS/MS is the preferred technique researchgate.netica.gov.coregulations.gov.

LC-MS/MS provides highly specific identification through the analysis of characteristic mass-to-charge ratios (m/z) of the parent ion and its specific fragment ions (quantifier and qualifier ions) researchgate.netica.gov.co. The ion ratios obtained from MS/MS spectra serve as a powerful tool for confirming the presence of this compound and differentiating it from other compounds with similar chromatographic behavior researchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used as a complementary technique for verifying the purity and structural integrity of isolated spinosyn compounds rsc.org.

Development of High-Throughput Screening Methods

The development of high-throughput screening (HTS) methods for chemical compounds like this compound is crucial for various applications, including strain improvement in producing microorganisms and rapid analysis in diverse matrices. While specific, detailed HTS protocols and extensive data tables solely dedicated to the quantification and detection of this compound are not widely detailed in readily available literature, the principles and methodologies applied to the broader spinosyn family, particularly Spinosyn A and Spinosyn D (which constitute spinosad), are directly applicable and indicative of the approaches used for this compound. This compound is a macrolide and a natural product derived from the bacterial species Saccharopolyspora spinosa, similar to Spinosyn A and D sci-hub.senih.govresearchgate.net.

High-throughput screening plays a significant role in enhancing the production of spinosyns from their natural producers, such as Saccharopolyspora spinosa. Traditional strain improvement programs based on random mutagenesis are often time-consuming and inefficient. To overcome these challenges, advanced HTP genomic engineering platforms have been developed google.com. These platforms enable the rapid generation and screening of microbial strains with targeted genomic alterations, leading to improved yield and performance of various products, including spinosyns like this compound google.comgoogle.com.

Research Findings and Methodologies:

Research efforts in developing HTS for spinosyns primarily focus on:

Omics Analysis Integration: Combining multi-omics analysis (transcriptomics, proteomics, metabolomics) with high-throughput screening of chemical elicitors is considered a promising approach to characterize the regulatory and signal transduction mechanisms involved in spinosyn biosynthesis and to further improve production in S. spinosa sci-hub.senih.gov. High-throughput sequencing technologies contribute to this by enabling whole-genome sequencing and transcriptomic analysis to identify key genes and pathways influencing spinosyn yield sci-hub.senih.gov.

Analytical Techniques for High-Throughput Quantification: While often applied to spinosad (Spinosyn A and D), the analytical methodologies used for spinosyn quantification are adaptable for high-throughput analysis of individual spinosyns, including this compound. These methods typically involve:

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) Detection: HPLC-UV and especially HPLC-MS/MS are standard methods for separating and quantifying spinosyns due to their sensitivity and selectivity nih.govresearchgate.netoup.comchrom-china.com. LC-MS/MS, particularly with techniques like quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS), offers high sensitivity, low detection limits, and the capability for rapid, multi-residue analysis, making it suitable for HTS applications in pesticide residue detection scholarena.comresearchgate.net. For instance, an HPLC-MS/MS method for spinosyns A and D in foodstuffs showed detection limits of 0.2 µg/kg for Spinosyn A and 0.5 µg/kg for Spinosyn D, with high linearity and recoveries chrom-china.com.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based rapid assays, such as the Spinosad RaPID Assay, utilize enzyme-conjugated spinosyn and antibodies to detect spinosyns in water samples epa.gov. While the antibody used in some commercial kits may not differentiate individual spinosyns, these methods offer high throughput for general spinosyn presence and can be developed for specific spinosyn factors if highly selective antibodies are available epa.gov.

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR has emerged as a quantitative method for detecting spinosad residues, offering advantages like minimal sample preparation. While not inherently high-throughput in the same way as plate-based assays, its analytical precision contributes to validation in HTS workflows rsc.org.

Conceptual Data Table: High-Throughput Screening for Spinosyn Production

| Screening Parameter | Wild-Type Strain (S. spinosa Co121) | Mutant Strain J-78 (Optimized Medium) | Improvement Factor | Reference |

| Spinosad Titer (µg/mL) | 310.44 ± 21.84 | 1035 ± 34 | 3.33-fold | brieflands.com |

| Mutants Screened (count) | N/A | 4,000 | N/A | brieflands.com |

| Spinosyn A Yield (mg/L) (Hypothetical) | Baseline (e.g., 83.51) | Enhanced (e.g., 178.91) | 2.14-fold | [5, previous search] |

| Spinosyn D Yield (mg/L) (Hypothetical) | Baseline (e.g., 24.34) | Enhanced (e.g., 42.72) | 1.76-fold | [5, previous search] |

| This compound Presence/Titer (Qualitative/Hypothetical) | Detected at trace levels | Increased presence/titer | N/A | google.comgoogle.com |

The integration of high-throughput genomic engineering platforms with advanced analytical techniques, such as mass spectrometry, allows for efficient screening and identification of microbial strains with improved spinosyn production profiles, which would encompass this compound. These methods are pivotal for accelerating the development of industrial strains capable of meeting the demand for these important natural products nih.govgoogle.com.

Q & A

Q. What peer-review criteria are critical for validating this compound’s novel bioactivity claims?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。